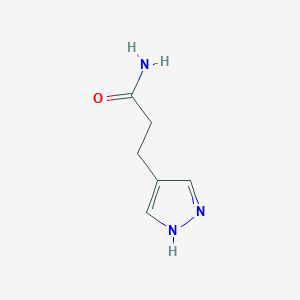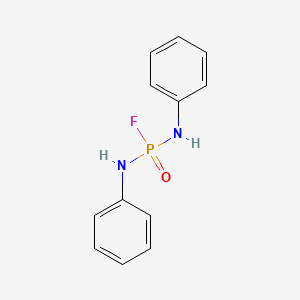
2,6-Dimethoxyamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxyamphetamine is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, which also includes 2,3-dimethoxyamphetamine, 2,4-dimethoxyamphetamine, 2,5-dimethoxyamphetamine, 3,4-dimethoxyamphetamine, and 3,5-dimethoxyamphetamine . The compound has a molecular formula of C11H17NO2 and a molecular weight of 195.2582 g/mol .
Vorbereitungsmethoden
The synthesis of 2,6-Dimethoxyamphetamine typically involves the following steps:
Addition Reaction:
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction:
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Analyse Chemischer Reaktionen
2,6-Dimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxyamphetamine has several scientific research applications, including:
Chemistry: It is used in the study of synthetic routes and reaction mechanisms.
Biology: It is used to study the effects of psychoactive substances on biological systems.
Medicine: It is used in the development of new therapeutic agents and the study of drug interactions.
Industry: It is used in the production of various chemical intermediates and as a reference standard in analytical laboratories
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as an inhibitor of the 5-hydroxytryptamine receptor, leading to increased levels of serotonin in the synaptic cleft. This results in altered mood, perception, and cognition .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethoxyamphetamine is similar to other dimethoxyamphetamine isomers, such as 2,3-dimethoxyamphetamine, 2,4-dimethoxyamphetamine, 2,5-dimethoxyamphetamine, 3,4-dimethoxyamphetamine, and 3,5-dimethoxyamphetamine . it is unique in its specific substitution pattern on the benzene ring, which influences its pharmacological properties and effects .
Eigenschaften
CAS-Nummer |
23690-14-4 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1-(2,6-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6,8H,7,12H2,1-3H3 |
InChI-Schlüssel |
OHGNLLDQBKOWJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=CC=C1OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)


![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)



![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)



-pyridinyl)-methanone](/img/structure/B13426626.png)


